molecular formula C10H11F3N2O2S B8123387 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine

3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine

Cat. No.: B8123387
M. Wt: 280.27 g/mol
InChI Key: XQTKPSULKUUHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine is a synthetic organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrrolidine moieties.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role as an enzyme inhibitor.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a drug candidate for targeting specific enzymes.

    Industry: May be used in the synthesis of advanced materials or as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine would involve its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-chloro-phenylamine
  • 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-bromo-phenylamine
  • 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-methyl-phenylamine

Uniqueness

The unique combination of the difluoro-pyrrolidine and sulfonyl fluoride groups in 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine may confer specific properties such as enhanced stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)sulfonyl-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-8-2-1-7(14)5-9(8)18(16,17)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTKPSULKUUHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.